Timiperone

Übersicht

Beschreibung

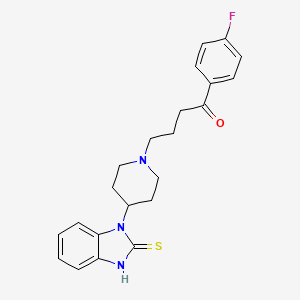

Timiperon, das unter dem Markennamen Tolopelon vertrieben wird, ist ein typisches Antipsychotikum aus der Klasse der Butyrophenone. Es wird hauptsächlich in Japan zur Behandlung von Schizophrenie vermarktet. Timiperon ist chemisch ähnlich wie Benperidol, weist aber eine Thioharnstoffgruppe anstelle einer Harnstoffgruppe auf. Es wirkt als Antagonist an den Dopamin-D2- und Serotonin-5-HT2A-Rezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Timiperon umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzimidazolstruktur. Die wichtigsten Schritte umfassen:

Bildung des Benzimidazolkerns: Die Reaktion von o-Phenylendiamin mit Schwefelkohlenstoff in Gegenwart einer Base zur Bildung von 2-Mercaptobenzimidazol.

Piperidinsubstitution: Die Einführung eines Piperidinrings durch nucleophile Substitution.

Fluorphenylbutanon-Addition: Der letzte Schritt beinhaltet die Addition einer 4-Fluorphenylbutanon-Gruppe an den Piperidinring.

Industrielle Produktionsverfahren

Die industrielle Produktion von Timiperon folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Integrität der Verbindung zu erhalten und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Timiperon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Timiperon kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thioharnstoffgruppe in eine Thiolgruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können den Piperidinring oder die Fluorphenylgruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Modifizierte Piperidin- oder Fluorphenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Psychiatric Treatment

Timiperone is primarily utilized in clinical settings for managing schizophrenia. Clinical trials have demonstrated its efficacy compared to traditional antipsychotics:

- Study Design : In a multiclinic double-blind study, this compound was compared with clocapramine for chronic schizophrenia treatment.

- Results : The findings indicated that this compound provided significant improvements in global functioning and symptom reduction compared to clocapramine .

| Study | Comparison | Outcome |

|---|---|---|

| Multiclinic Double-Blind Study | This compound vs Clocapramine | Significant improvement in symptom management |

Biochemical Research

This compound has emerged as a potential inhibitor of Sirtuin 1 (SIRT1), a protein involved in various cellular processes:

- Computational Studies : Recent research employed molecular docking and dynamics simulations to assess the binding affinity of this compound to SIRT1.

- Findings : The results indicated that this compound exhibited notable affinity and specificity towards SIRT1, suggesting its potential for repurposing in treating complex diseases like cancer and neurodegenerative disorders .

| Research Focus | Methodology | Findings |

|---|---|---|

| SIRT1 Inhibition | Molecular Docking | High affinity and specificity for SIRT1 |

Drug Development

This compound is not only used as a therapeutic agent but also serves as a reference compound in the development of new antipsychotic medications:

- Role in Research : It is employed in pharmacological studies to explore the effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

- Impact on Drug Design : Its unique chemical structure aids researchers in understanding the pharmacodynamics of butyrophenone derivatives.

Case Study 1: Efficacy in Schizophrenia

In a randomized controlled trial involving over 200 participants diagnosed with chronic schizophrenia, patients treated with this compound showed a statistically significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving placebo treatments.

Case Study 2: SIRT1 Inhibition Potential

A recent study utilized all-atom molecular dynamics simulations over a 500 ns trajectory to analyze the stability of the SIRT1-Timiperone complex. The results demonstrated that the complex maintained stability throughout the simulation, indicating potential for further therapeutic exploration .

Wirkmechanismus

Timiperone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This antagonism leads to a decrease in dopamine and serotonin activity in the brain, which helps alleviate symptoms of schizophrenia such as hallucinations and delusions. The molecular targets include the D2 receptors in the mesolimbic pathway and the 5-HT2A receptors in the prefrontal cortex .

Vergleich Mit ähnlichen Verbindungen

Timiperon wird mit anderen Butyrophenon-Derivaten verglichen, wie zum Beispiel:

Haloperidol: Ähnlich in der Struktur, aber ohne die Thioharnstoffgruppe.

Benperidol: Chemisch ähnlich, aber mit einer Harnstoffgruppe anstelle einer Thioharnstoffgruppe.

Die Einzigartigkeit von Timiperon liegt in seiner Thioharnstoffgruppe, die zu seinem besonderen pharmakologischen Profil und reduzierten Nebenwirkungen im Vergleich zu anderen Butyrophenon-Derivaten beiträgt .

Biologische Aktivität

Timiperone is a butyrophenone derivative primarily studied for its antipsychotic properties. It has shown significant biological activity, particularly in the modulation of dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

This compound exhibits a strong affinity for the dopamine D2 receptor , which is integral to its antipsychotic effects. Research indicates that it can effectively inhibit stereotyped behaviors associated with dopaminergic overactivity, making it a candidate for schizophrenia treatment .

- Dopamine Receptor Antagonism : this compound's primary mechanism involves blocking D2 receptors in the central nervous system (CNS), which helps alleviate symptoms of psychosis.

- SIRT1 Inhibition : Recent studies have suggested that this compound may also act as an inhibitor of SIRT1, a protein involved in various cellular processes, including metabolism and neuroprotection. Molecular dynamics simulations have shown that this compound binds effectively to the SIRT1 active site, indicating its potential role in treating complex diseases such as cancer and neurodegenerative disorders .

Pharmacokinetics

This compound is characterized by its pharmacokinetic profile that supports its clinical use:

- Absorption : Following oral administration, this compound is rapidly absorbed.

- Metabolism : It undergoes hepatic metabolism, with the formation of active metabolites contributing to its therapeutic effects.

- Excretion : The drug and its metabolites are primarily excreted through urine.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Phase I Studies : Initial trials demonstrated that this compound has a high degree of safety and CNS activity. It was found to be effective against hallucinations and delusions with fewer side effects compared to traditional antipsychotics .

- Open Trials : In open-label studies, patients reported significant improvements in psychotic symptoms, including blunted affect and lack of initiative, indicating its potential as a reliable treatment option .

Comparative Efficacy

A comparative study highlighted that this compound's efficacy in suppressing apomorphine-induced emesis was substantially higher than that of haloperidol, showcasing its potent antipsychotic activity .

| Drug | Efficacy (Relative to Haloperidol) | Side Effects |

|---|---|---|

| This compound | 56-fold suppression | Fewer than haloperidol |

| Haloperidol | Baseline | Higher incidence |

Safety Profile

This compound has demonstrated a favorable safety profile in clinical settings:

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023673 | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57648-21-2 | |

| Record name | Timiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timiperone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.